2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
MYF-03-176 is a small molecule drug developed as a potent and orally active inhibitor of the TEA domain transcription factors (TEAD). It is designed to disrupt the association between Yes-associated protein (YAP) and TEAD, which plays a crucial role in the Hippo signaling pathway. This pathway is involved in regulating cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in various cancers, including malignant pleural mesothelioma .
Preparation Methods
The synthesis of MYF-03-176 involves a structure-based design approach, starting from the initial compound MYF-03-69. The synthetic route includes covalent fragment screening and optimization to develop an irreversible TEAD inhibitor. The key step involves the covalent binding of MYF-03-176 to the palmitate pocket of TEAD through a conserved cysteine residue . Detailed reaction conditions and industrial production methods are not publicly available, but the compound is synthesized to achieve high purity and efficacy for in vivo applications .
Chemical Reactions Analysis
MYF-03-176 primarily undergoes covalent binding reactions with the TEAD palmitate pocket. This reaction is facilitated by the presence of a conserved cysteine residue in TEAD, which forms a covalent bond with MYF-03-176 . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in its primary mode of action. Instead, its efficacy is derived from its ability to form a stable covalent bond with TEAD, thereby inhibiting its interaction with YAP .
Scientific Research Applications
MYF-03-176 has shown significant potential in scientific research, particularly in the fields of cancer biology and drug discovery. Its primary application is in the inhibition of TEAD-mediated transcription, which is crucial for the proliferation of cancer cells dependent on the Hippo signaling pathway . The compound has demonstrated strong antitumor efficacy in preclinical models of malignant pleural mesothelioma and other cancers driven by TEAD-YAP alterations . Additionally, MYF-03-176 is used in research to study the molecular mechanisms of TEAD-YAP interactions and to develop new therapeutic strategies targeting the Hippo pathway .
Mechanism of Action
MYF-03-176 exerts its effects by covalently binding to the palmitate pocket of TEAD proteins, specifically targeting a conserved cysteine residue . This binding disrupts the association between TEAD and YAP, thereby inhibiting TEAD-mediated transcriptional activity . The inhibition of TEAD-YAP interaction leads to the suppression of target gene expression involved in cell growth and survival, ultimately resulting in reduced proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds include MYF-03-69 and K-975, both of which also target the TEAD-YAP interaction . MYF-03-176 is unique in its high potency and oral bioavailability, making it more suitable for in vivo applications . Compared to MYF-03-69, MYF-03-176 has been optimized for better pharmacokinetic properties and stronger antitumor efficacy .
Properties
Molecular Formula |
C19H18F4N4O2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H18F4N4O2/c1-12(20)17(28)27-9-15(26-18-24-7-2-8-25-18)16(10-27)29-11-13-3-5-14(6-4-13)19(21,22)23/h2-8,15-16H,1,9-11H2,(H,24,25,26)/t15-,16-/m1/s1 |
InChI Key |
KVAWNRUJSYWYJX-HZPDHXFCSA-N |
Isomeric SMILES |
C=C(C(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |
Canonical SMILES |
C=C(C(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |
Origin of Product |
United States |
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